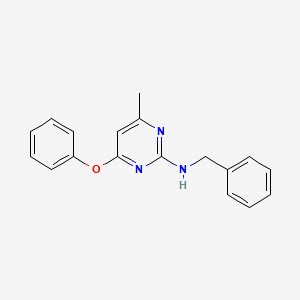
N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine” is a chemical compound with the molecular formula C18H17N3O and a molecular weight of 291.35 . Its density is predicted to be 1.199±0.06 g/cm3, and it has a predicted boiling point of 480.1±47.0 °C .
Molecular Structure Analysis
The molecular structure of “N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine” can be analyzed using tools like MolView . This tool allows you to draw a molecule and convert it into a 3D model for a more detailed view .
Chemical Reactions Analysis
While specific chemical reactions involving “N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine” are not available, it’s important to note that pyridinium salts, which are structurally similar, have been studied for their synthetic routes and reactivity . Additionally, the development of automated reaction databases and reaction network analysis tools can help in understanding the possible reactions of such compounds .
Physical And Chemical Properties Analysis
As mentioned earlier, “N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine” has a predicted density of 1.199±0.06 g/cm3 and a predicted boiling point of 480.1±47.0 °C . Unfortunately, the melting point and flash point are not available .
Scientific Research Applications
Synthesis and Reactivity
The synthesis of pyrimidine derivatives, including compounds similar to N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine, often involves multicomponent reactions that allow for the efficient assembly of complex molecules. These synthetic routes offer significant versatility and have been applied to create a wide range of compounds with potential biological and catalytic applications. For example, the solvent-free preparation of novel phenyl(pyridine-2-ylamino)methyl phenols demonstrates the utility of pyrimidine derivatives in synthesizing natural product analogs under environmentally friendly conditions (Shushizadeh & Azizyan, 2014).
Molecular Structure Analysis
The structural analysis of pyrimidine derivatives through techniques like crystallography provides insights into their molecular configurations, tautomeric forms, and intermolecular interactions. These studies are crucial for understanding the reactivity and potential binding modes of these compounds in biological systems or as part of materials. An example is the detailed crystallographic analysis of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, which reveals the impact of molecular structure on the compound's physical properties and potential reactivity (Odell et al., 2007).
Potential Biological Applications
Research into the biological activity of pyrimidine derivatives has led to the identification of compounds with promising therapeutic potentials. For instance, the development and evaluation of multifunctional agents for Alzheimer's disease treatment have utilized pyrimidine derivatives to target multiple pathological pathways, demonstrating the versatility and therapeutic potential of these compounds (Mohamed et al., 2012).
Catalytic Applications
Pyrimidine derivatives have also been explored for their catalytic capabilities in various chemical transformations. The direct hydroxylation of benzene to phenol using hydrogen peroxide, catalyzed by nickel complexes supported by pyridylalkylamine ligands, showcases the application of pyrimidine-based catalysts in environmentally significant reactions (Morimoto et al., 2015).
properties
IUPAC Name |
N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-14-12-17(22-16-10-6-3-7-11-16)21-18(20-14)19-13-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUWRJBESLQPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate](/img/structure/B2602815.png)
![methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2602816.png)

![N-(1-cyanocyclohexyl)-2-{4-methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2602822.png)
![(2S,10R)-4,6-diphenyl-8,12-dioxa-5,6-diazapentacyclo[11.8.0.0^{2,10}.0^{3,7}.0^{16,21}]henicosa-1(13),3(7),4,14,16(21),17,19-heptaene](/img/structure/B2602823.png)



